N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4/c1-31(2)22-10-8-21(9-11-22)24(32-14-13-20-5-3-4-6-23(20)32)17-30-28(34)27(33)29-16-19-7-12-25-26(15-19)36-18-35-25/h3-12,15,24H,13-14,16-18H2,1-2H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFJDOGDWVVUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling with the dimethylaminophenyl group. The final step involves the formation of the ethanediamide linkage under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Solubility and Lipophilicity
- The target compound’s dimethylamino group and benzodioxole ring may confer moderate polarity, enhancing aqueous solubility compared to the analog’s trifluoromethylphenyl group, which is highly lipophilic .
Receptor Binding
- The benzodioxole moiety in the target compound may favor interactions with serotonin receptors (e.g., 5-HT2A), analogous to ligands like MDMA or lisuride .
- The analog’s trifluoromethyl group might enhance binding to hydrophobic pockets in enzymes (e.g., kinases or proteases) or improve metabolic stability.
Metabolic Stability
- The dimethylamino group in the target compound could undergo N-demethylation, a common metabolic pathway, whereas the analog’s trifluoromethyl group is metabolically resistant, likely extending its half-life .
Limitations of Current Data
No empirical studies (e.g., binding assays, ADMET profiles) are available for the target compound. The analysis above relies on structure-activity relationship (SAR) principles and comparisons to the analog in .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several bioactive moieties including:
- Benzodioxole : Known for its neuroprotective and anti-cancer properties.
- Indole : Often associated with a variety of biological activities including anti-inflammatory and anti-cancer effects.
- Dimethylamino group : Enhances solubility and may influence receptor interactions.
The molecular formula is with a molecular weight of approximately 430.54 g/mol.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes involved in various physiological pathways. The benzodioxole moiety is known to modulate neurotransmitter systems, while the indole portion may interact with serotonin receptors, influencing mood and anxiety levels.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
- A study demonstrated that derivatives of benzodioxole significantly inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway.
-
Neuroprotective Effects :
- The indole component has been linked to neuroprotection in models of neurodegenerative diseases such as Alzheimer's. It is believed to reduce oxidative stress and inflammation in neuronal cells.
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Antimicrobial Properties :
- Preliminary data suggest that the compound exhibits antimicrobial activity against certain bacterial strains, potentially through inhibition of bacterial enzyme function.
Case Studies
Several studies have explored the biological effects of related compounds:
| Study | Findings |
|---|---|
| Study 1 : Cytotoxicity Assay | Evaluated the effect of a benzodioxole derivative on human cancer cell lines (e.g., HeLa). Results indicated an IC50 value of 12 µM, suggesting significant cytotoxicity. |
| Study 2 : Neuroprotection | Investigated the protective effects against oxidative stress in SH-SY5Y cells. The compound reduced ROS levels by 30% compared to control. |
| Study 3 : Antimicrobial Testing | Tested against Staphylococcus aureus; showed a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Research Findings
Recent research highlights the following findings regarding the compound's biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, which could lead to novel therapeutic strategies.
- Receptor Modulation : It may act as a partial agonist at serotonin receptors, which could explain its potential effects on mood regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
